[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
A study focused on the synthesis of a depside derivative similar in structure to [2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, where the compound was synthesized through a facile approach yielding high purity and confirmed through various analytical methods including 1H NMR, 13C NMR, ESI mass spectra, and X-ray single crystal diffraction. The crystal structure analysis revealed that the compound crystallizes in the monoclinic, space group P21/c, providing insights into its molecular arrangement and stability characteristics (Lv et al., 2009).
Palladium-Catalysed α-Oxidation
Another study investigated the α-oxidation of aromatic ketones, including compounds structurally related to this compound, using palladium acetate as a catalyst. This research provides valuable insights into the oxidative processes that can modify the chemical structure and potentially the reactivity and applications of such compounds. The study also included the determination of the X-ray crystal structure of a derivative, showcasing the possibilities for structural modifications and applications in synthesis (Chen et al., 2016).
Organophosphorus Compound Studies
Further research into organophosphorus compounds included reactions with derivatives structurally similar to this compound, highlighting the compound's versatility in synthesizing more complex organophosphorus compounds. This research area is significant for applications in materials science, agriculture, and medicinal chemistry, indicating the broad potential utility of the compound in various domains (Pedersen & Lawesson, 1974).
Comparative Metabolism Studies
Although specifically excluding drug use and dosage, a study on comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes could indirectly relate to understanding the metabolic pathways and transformations of structurally related compounds. Such studies can provide a foundation for predicting the behavior of this compound in biological systems, albeit the study's focus was not directly on this compound (Coleman et al., 2000).
Mechanism of Action
Target of Action
The compound “[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate” could potentially interact with various biological targets due to its complex structure. The methoxyphenol moiety in the compound is known to have antioxidant activity , which suggests that it could interact with reactive oxygen species in the body.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-15-9-5-3-7-13(15)11-18(21)24-12-17(20)19-14-8-4-6-10-16(14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOXJWMJSKDLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.